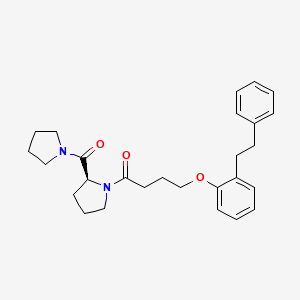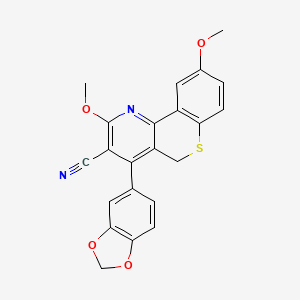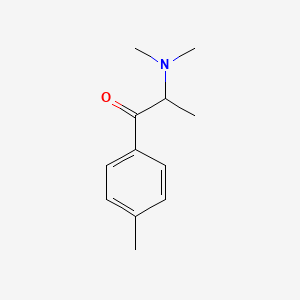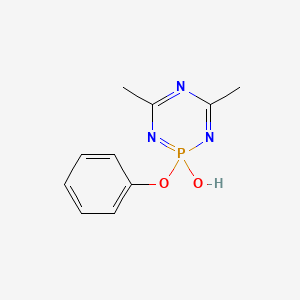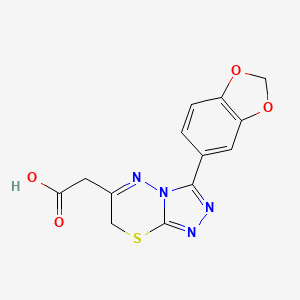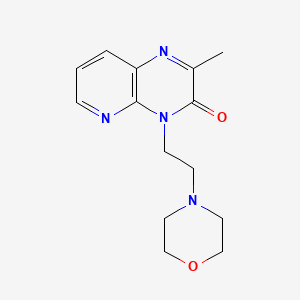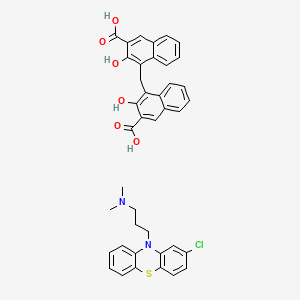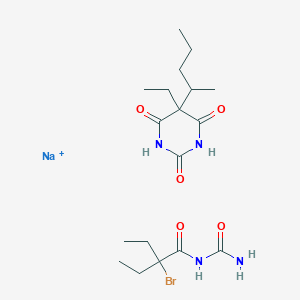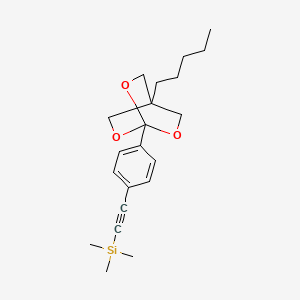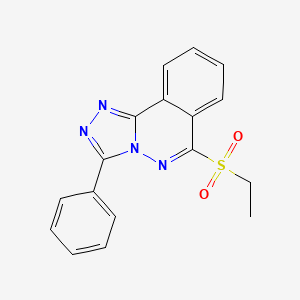
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is part of the broader class of triazolophthalazines, which are known for their diverse biological activities.
Métodos De Preparación
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- typically involves the condensation of appropriate phthalazine derivatives with hydrazine or its derivatives. One common synthetic route includes the reaction of 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures to facilitate the formation of the triazolo ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.
Comparación Con Compuestos Similares
1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- can be compared with other triazolophthalazine derivatives, such as:
6-alkoxy-1,2,4-triazolo(3,4-a)phthalazines: These compounds have shown significant anticonvulsant activity.
1,2,4-triazolo(4,3-a)quinoxaline derivatives: Known for their positive inotropic activity.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(ethylsulfonyl)-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87540-67-8 |
|---|---|
Fórmula molecular |
C17H14N4O2S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
6-ethylsulfonyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H14N4O2S/c1-2-24(22,23)17-14-11-7-6-10-13(14)16-19-18-15(21(16)20-17)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
Clave InChI |
SEGVECWKBMDZJR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


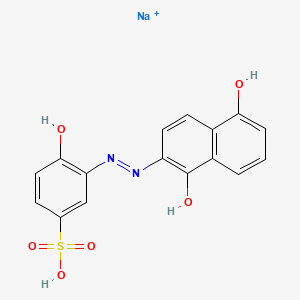

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
